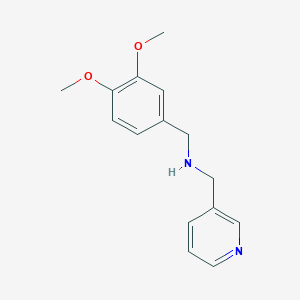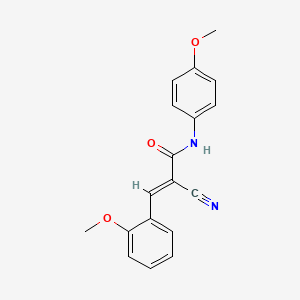![molecular formula C12H12N2O2 B2875482 4-[(dimethylamino)methylene]-3-phenyl-5(4H)-isoxazolone CAS No. 5272-46-8](/img/structure/B2875482.png)
4-[(dimethylamino)methylene]-3-phenyl-5(4H)-isoxazolone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[(Dimethylamino)methylene]-3-phenyl-5(4H)-isoxazolone, also known as DMAPO, is a synthetic organic compound that has been widely used in the synthesis of various organic compounds and materials. It is a versatile reagent that can be used in many different types of reactions, including the synthesis of pharmaceuticals, agrochemicals, and other materials. The compound is also used as a catalyst in a variety of chemical processes, such as the synthesis of polymers, the production of dyes, and the synthesis of pharmaceuticals. DMAPO is a relatively stable compound, and its properties make it an ideal reagent for a variety of applications.
Scientific Research Applications
Organic Synthesis Applications
Three-Component Synthesis of Isoxazolone Derivatives : A study described the synthesis of 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones using a three-component reaction involving ethyl acetoacetate, hydroxylamine, and aromatic aldehydes. This process is catalyzed by 4-(N,N-dimethylamino)pyridinium acetate under solvent-free conditions, demonstrating an efficient method for producing isoxazolone derivatives with potential pharmaceutical applications (Farahi, Nowrouzi, & Irajzadeh, 2018).
Microwave-assisted Synthesis for Antioxidant and Antimicrobial Activities : Another research focused on the synthesis of pyrazolopyridine derivatives from 4-(dimethylaminomethylene)-1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5(4H)-one, exploring their antioxidant, antitumor, and antimicrobial activities. The study highlights the compound's potential in developing new therapeutic agents (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).
Materials Science and Photophysics
Isoxazolone-based Nonlinear Optical Crystals : A significant application in materials science includes the development of nonlinear optical (NLO) crystals based on the 3-phenyl-5-isoxazolone moiety. These crystals, such as (Z)-4-(4-(dimethylamino)benzylidene)-3-phenylisoxazol-5(4H)-one, have demonstrated strong second-harmonic generation (SHG) intensities, indicating their potential use in optical and photonic devices (Zhang, Jiang, Li, Lin, Zhang, & Wu, 2015).
Pharmaceutical Research
Antimicrobial and Antitumor Activities : Compounds derived from 4-[(dimethylamino)methylene]-3-phenyl-5(4H)-isoxazolone have been investigated for their antimicrobial and antitumor properties. Research into microwave-assisted synthesis of pyrazole derivatives has shown promise in developing new antibacterial and antifungal agents, with some compounds displaying significant activity against various pathogens (Swarnkar, Ameta, & Vyas, 2014).
properties
IUPAC Name |
(4Z)-4-(dimethylaminomethylidene)-3-phenyl-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-14(2)8-10-11(13-16-12(10)15)9-6-4-3-5-7-9/h3-8H,1-2H3/b10-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAAHHEOMOHOCNQ-NTMALXAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C(=NOC1=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C\1/C(=NOC1=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2875399.png)
![2-Methyl-4-[[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2875402.png)
![1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1-ethanone](/img/structure/B2875403.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4-oxo-4-phenylbutanamide](/img/structure/B2875406.png)




![N-Methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]but-2-ynamide](/img/structure/B2875415.png)
![1-(1,3-Benzodioxol-5-yl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2875416.png)
![(1R,5r)-1-amino-3-azabicyclo[3.1.1]heptan-2-one hydrochloride](/img/structure/B2875417.png)


![4-chloro-3-[(3,4-dimethylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2875421.png)